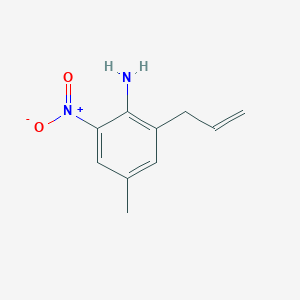
4-Methyl-2-nitro-6-prop-2-enylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-nitro-6-prop-2-enylaniline, also known as MNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a dye intermediate. In
Wirkmechanismus
The mechanism of action of 4-Methyl-2-nitro-6-prop-2-enylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-Methyl-2-nitro-6-prop-2-enylaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 4-Methyl-2-nitro-6-prop-2-enylaniline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-Methyl-2-nitro-6-prop-2-enylaniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Methyl-2-nitro-6-prop-2-enylaniline can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that 4-Methyl-2-nitro-6-prop-2-enylaniline can reduce tumor growth in mice, reduce inflammation in rats, and improve wound healing in rabbits.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2-nitro-6-prop-2-enylaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it is toxic and should be handled with care. Another limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for 4-Methyl-2-nitro-6-prop-2-enylaniline research. One direction is to explore its potential as an anti-cancer agent. Another direction is to investigate its potential as an anti-microbial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, 4-Methyl-2-nitro-6-prop-2-enylaniline could be further explored for its potential applications in material science and environmental science.
Conclusion:
In conclusion, 4-Methyl-2-nitro-6-prop-2-enylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-Methyl-2-nitro-6-prop-2-enylaniline has the potential to be a valuable tool in various fields, but further studies are needed to fully understand its potential.
Synthesemethoden
4-Methyl-2-nitro-6-prop-2-enylaniline can be synthesized through a three-step process. The first step involves the nitration of 4-methylacetanilide with a mixture of nitric and sulfuric acid to produce 4-methyl-2-nitroacetanilide. The second step involves the acylation of the nitro compound with propionic anhydride to produce 4-methyl-2-nitro-6-propionylacetanilide. Finally, the third step involves the deacylation of the propionyl group with sodium hydroxide to produce 4-Methyl-2-nitro-6-prop-2-enylaniline.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-nitro-6-prop-2-enylaniline has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 4-Methyl-2-nitro-6-prop-2-enylaniline has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. In material science, 4-Methyl-2-nitro-6-prop-2-enylaniline has been used as a dye intermediate, and it has also been incorporated into polymers to improve their mechanical and thermal properties. In environmental science, 4-Methyl-2-nitro-6-prop-2-enylaniline has been used as a pollutant indicator, and it has also been used to remove heavy metals from water.
Eigenschaften
IUPAC Name |
4-methyl-2-nitro-6-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-4-8-5-7(2)6-9(10(8)11)12(13)14/h3,5-6H,1,4,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYKIFCUFVYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416402 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

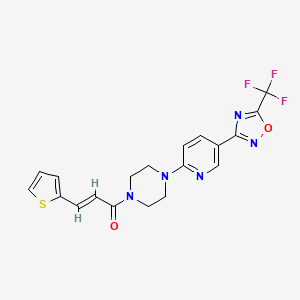
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/no-structure.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)

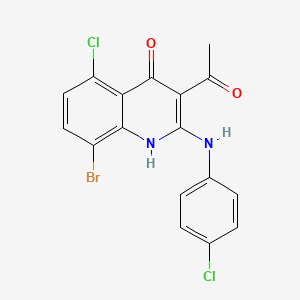
![1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)
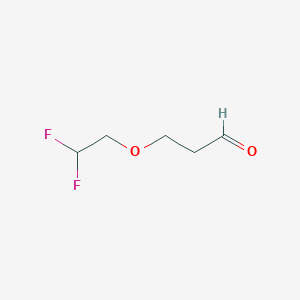
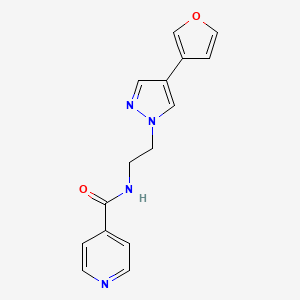
![N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2842648.png)
![N-(3-chloro-4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842649.png)
![N-tert-butyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2842650.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2842652.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2842654.png)